L-2-Aminoadipic acid

Catalog No.
S662977
CAS No.
1118-90-7
M.F
C6H11NO4
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-2-Aminoadipic acid

CAS Number

1118-90-7

Product Name

L-2-Aminoadipic acid

IUPAC Name

(2S)-2-aminohexanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

OYIFNHCXNCRBQI-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)N)CC(=O)O

Solubility

2.2 mg/mL

Synonyms

L-2-Aminoadipicacid;(S)-2-aminohexanedioicacid;1118-90-7;(2S)-2-aminohexanedioicacid;L-Homoglutamicacid;L-alpha-Aminoadipicacid;l-a-aminoadipicacid;L-2-Aminoadipate;L-alpha-Aminoadipate;UNII-88ZH74L7SR;Aminoadipate;CHEMBL88804;CHEBI:37023;L-2-Aminohexanedioate;Adipicacid,2-amino-;(S)-2-Aminoadipicacid;alpha-Aminoadipicacid,DL-;EINECS210-960-4;homoglutamicacid;h-aad-oh;UN1;h-2-aad-oh;h-l-2-aad-oh;AmbotzHAA1089;l-a-aminohexanoicacid

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CC(=O)O

L-2-Aminoadipic acid is a naturally occurring amino acid and an important intermediate in the metabolism of lysine. It is classified as a structural analog of glutamine and is primarily involved in the catabolism of lysine through the saccharopine pathway. The compound has a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol. It appears as a white solid and plays a significant role in various biochemical processes, including modulation of glucose metabolism and inhibition of certain enzymes such as glutamine synthetase .

L-Aad's primary function is as an intermediate in the lysine biosynthesis pathway. It acts as a substrate for the enzyme L-aminoadipate-semialdehyde dehydrogenase, which converts it to L-aminoadipate-semialdehyde, another crucial intermediate in lysine production.

Additionally

L-Aad can act as a specific gliotoxin for astrocytes, a type of glial cell in the nervous system []. This property makes it a valuable research tool for studying astrocyte function and dysfunction. However, the exact mechanism of its cytotoxicity towards astrocytes remains under investigation.

Biochemical Marker

L-2-AAd is a metabolite found in various organisms, including humans, Escherichia coli, and other bacteria. Its presence can serve as a biomarker for specific cellular processes or conditions.

  • In E. coli

    L-2-AAd biosynthesis is linked to lysine degradation, and its levels can indicate the activity of specific metabolic pathways within the bacteria. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]

  • In humans

    Elevated L-2-AAd levels in the urine have been associated with specific Inborn Errors of Metabolism (IEMs), such as glutaric acidemia type 1, highlighting its potential as a diagnostic marker. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]

Gliotoxin

L-2-AAd exhibits gliotoxic properties, meaning it can be toxic to glial cells, a type of supportive cell in the nervous system. This characteristic makes it a potential research tool for:

  • Understanding neurodegenerative diseases

    Studying the mechanisms of L-2-AAd-induced glial cell death can provide insights into the neurodegenerative processes involved in diseases like Alzheimer's and Parkinson's. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

  • Developing neuroprotective strategies

    Research on L-2-AAd's neurotoxic effects may help identify potential pathways for developing therapies to protect glial cells and combat neurodegeneration. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

Organic Synthesis and Other Applications

L-2-AAd finds use beyond biological research. It serves as a:

  • Raw material and intermediate

    L-2-AAd is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. [Source: Thermo Scientific Chemicals, L-2-Aminoadipic acid, ]

  • Internal standard

    In certain analytical techniques, L-2-AAd can be used as a reference compound to ensure the accuracy and consistency of measurements, particularly in amino acid analysis of food samples. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

  • Lysine Metabolism: It is formed from the catabolism of lysine, where lysine condenses with 2-oxoglutarate to produce saccharopine, which is subsequently converted into L-2-aminoadipic acid .
  • Enzyme Inhibition: This compound acts as an inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase, impacting nitrogen metabolism and oxidative stress responses .
  • Neurotransmitter Modulation: L-2-Aminoadipic acid antagonizes neuroexcitatory activity mediated by the N-methyl-D-aspartate receptor, highlighting its role in neurotransmission .

L-2-Aminoadipic acid exhibits various biological activities:

  • Inhibition of Neuroexcitatory Activity: It has been shown to inhibit the production of kynurenic acid, a broad-spectrum antagonist of excitatory amino acid receptors, thus influencing neuronal excitability .
  • Metabolic Regulation: The compound is implicated in glucose metabolism regulation and has been found at elevated levels in diabetic patients, suggesting its potential role as a biomarker for metabolic disorders .
  • Cellular Effects: Studies indicate that it can suppress autophagy in muscle cells (C2C12 myotubes), which may have implications for muscle metabolism and health .

L-2-Aminoadipic acid can be synthesized through various methods:

  • Biological Synthesis: It is naturally produced via the lysine degradation pathway in organisms, particularly during the catabolism of lysine into saccharopine and subsequently into L-2-aminoadipic acid.
  • Chemical Synthesis: Laboratory synthesis may involve the reaction of hexanedioic acid with amines under controlled conditions to yield L-2-aminoadipic acid .
  • Enzymatic Methods: Enzymatic reactions utilizing specific aminotransferases can also be employed to produce L-2-aminoadipic acid from precursor compounds.

L-2-Aminoadipic acid finds utility in several fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.
  • Organic Synthesis: The compound is utilized as a raw material in organic synthesis processes, contributing to the development of new chemical entities .
  • Agrochemicals: Its role extends to agrochemical applications where it may be involved in developing herbicides or pesticides.

L-2-Aminoadipic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
2-AminoadipateC6H10NO4Conjugate base of L-2-aminoadipic acid; involved in metabolic pathways.
Homoglutamic AcidC6H11NO4Similar structure but differs in functional groups; involved in different metabolic pathways.
L-LysineC6H14N2O2Precursor amino acid; directly involved in protein synthesis unlike L-2-aminoadipic acid which is an intermediate.
α-KetoadipateC6H8O4A keto analog that plays a role in energy metabolism; differs significantly in reactivity and biological roles.

L-2-Aminoadipic acid's unique position as an intermediate specifically linked to lysine metabolism distinguishes it from these similar compounds, emphasizing its role in both metabolic pathways and potential therapeutic applications.

Molecular Structure and Formula

L-2-Aminoadipic acid possesses the molecular formula C₆H₁₁NO₄ with a molecular weight of 161.16 grams per mole [1] [2] [6]. The compound is systematically named as (2S)-2-aminohexanedioic acid according to International Union of Pure and Applied Chemistry nomenclature [1] [2] [8]. The structural formula can be represented as HOOCCH(NH₂)CH₂CH₂CH₂COOH, displaying its characteristic dicarboxylic acid structure with an amino group positioned at the second carbon [5].

The molecule contains two carboxyl groups (-COOH) at the terminal positions and one amino group (-NH₂) at the alpha position relative to one of the carboxyl groups [1] [2]. This structural arrangement classifies L-2-aminoadipic acid as an alpha-amino acid with an extended aliphatic chain of six carbon atoms [10] [42]. The canonical Simplified Molecular Input Line Entry System representation is C(CC(C(=O)O)N)CC(=O)O, while the stereochemically specific representation is NC@@HC(O)=O [1] [6] [7].

Table 1: Fundamental Molecular Data

PropertyValueReference
Molecular FormulaC₆H₁₁NO₄ [1] [2]
Molecular Weight161.16 g/mol [1] [6]
Chemical Abstracts Service Number1118-90-7 [1] [6]
International Chemical Identifier KeyOYIFNHCXNCRBQI-BYPYZUCNSA-N [1] [6]
PubChem Compound Identifier92136 [6] [7]
Chemical Entities of Biological Interest IdentifierCHEBI:37023 [6] [7]

Stereochemistry and Enantiomeric Forms

L-2-Aminoadipic acid contains one stereogenic center at the second carbon atom, resulting in two possible enantiomeric forms: L-2-aminoadipic acid and D-2-aminoadipic acid [13]. The L-enantiomer possesses the (S)-configuration at the alpha carbon according to the Cahn-Ingold-Prelog priority rules [1] [6] [42]. In the D,L nomenclature system commonly used for amino acids, the L-form corresponds to the naturally occurring enantiomer found in biological systems [13] [41].

The absolute configuration of L-2-aminoadipic acid follows the standard L-amino acid configuration where the amino group is positioned on the left side when the molecule is depicted in Fischer projection with the carboxyl group at the top [41] [42]. This stereochemical arrangement places L-2-aminoadipic acid among the L-alpha-amino acids, which constitute the predominant form of amino acids in natural proteins [41] [42].

The specific rotation of L-2-aminoadipic acid has been measured as [α]₂₅/D +23° to +27° (c=5, 6 mol/L hydrochloric acid) [5] [28], confirming its optical activity and stereochemical purity. The D-enantiomer exhibits the opposite optical rotation with [α]₂₀/D -24° (c=1, 6 mol/L hydrochloric acid) [37], demonstrating the characteristic mirror-image relationship between enantiomers.

Table 2: Stereochemical Properties

PropertyL-EnantiomerD-EnantiomerReference
Absolute Configuration(S)(R) [1] [42]
Specific Rotation+23° to +27°-24° [5] [28] [37]
Chemical Abstracts Service Number1118-90-77620-28-2 [1] [37]
Biological OccurrenceNaturalSynthetic/Antibiotic component [13]

Physical and Chemical Properties

L-2-Aminoadipic acid presents as a white to nearly white crystalline powder under standard conditions [5] [14]. The compound exhibits a melting point of 203-205°C with decomposition, indicating thermal instability at elevated temperatures [8] [9] [16]. Alternative sources report melting points ranging from 196-198°C to 206°C with decomposition, suggesting slight variations depending on purity and measurement conditions [15] [16] [18].

The compound demonstrates limited water solubility, being slightly soluble in pure water but showing enhanced solubility in acidic conditions [7] [16]. Specifically, L-2-aminoadipic acid dissolves readily in 1 normal hydrochloric acid at concentrations up to 50 milligrams per milliliter [7] [16] [18]. In phosphate-buffered saline at physiological pH 7.2, the solubility decreases to approximately 0.5 milligrams per milliliter [9].

The predicted boiling point is estimated at 287.44°C, though this represents a rough estimate given the compound's tendency to decompose before reaching its boiling point [9] [15]. The density is calculated to be approximately 1.333 to 1.3482 grams per cubic centimeter [9] [15]. The refractive index is estimated at 1.4230 [9] [15].

Table 3: Physical Properties

PropertyValueReference
Physical StateWhite crystalline powder [5] [14]
Melting Point203-205°C (decomposition) [8] [9]
Density1.333-1.3482 g/cm³ [9] [15]
Boiling Point287.44°C (estimated) [9] [15]
Refractive Index1.4230 (estimated) [9] [15]
Water SolubilitySlightly soluble [7] [16]
Solubility in 1N HCl50 mg/mL [7] [16]

L-2-Aminoadipic acid exhibits amphoteric behavior due to the presence of both amino and carboxyl functional groups [25]. The compound possesses multiple ionizable groups with predicted pKa values of approximately 2.14, 4.21, and 9.77 [15]. These values correspond to the two carboxylic acid groups and the amino group, respectively, allowing the molecule to exist in different protonation states depending on the solution pH [15].

Spectroscopic Characterization

Mass spectrometry analysis of L-2-aminoadipic acid reveals characteristic fragmentation patterns useful for identification and quantification [1] [2]. Gas chromatography-mass spectrometry data shows major fragments at mass-to-charge ratios of 260.0, 217.0, 128.0, 129.0, and 100.0 [1] [2]. Liquid chromatography-mass spectrometry analysis demonstrates base peaks at 159.9 and 141.9, with additional fragments at 115.9, 98.1, and 117.5 [1] [2].

Nuclear magnetic resonance spectroscopy provides detailed structural information for L-2-aminoadipic acid [19] [22]. Proton nuclear magnetic resonance spectra recorded at 600 megahertz in deuterium oxide solution reveal distinct chemical shifts corresponding to the different proton environments within the molecule [19]. The spectra show well-resolved peaks for the alpha proton, methylene protons, and exchangeable amino protons [19] [22].

Infrared spectroscopy analysis identifies characteristic vibrational modes associated with the functional groups present in L-2-aminoadipic acid [21] [23]. The infrared spectrum displays prominent absorption bands corresponding to nitrogen-hydrogen stretching, carbon-oxygen stretching, and carbon-carbon stretching vibrations [21] [23]. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have provided theoretical assignments for the observed vibrational frequencies [21] [23].

Table 4: Spectroscopic Data

TechniqueKey FeaturesReference
Gas Chromatography-Mass Spectrometrym/z: 260, 217, 128, 129, 100 [1] [2]
Liquid Chromatography-Mass SpectrometryBase peaks: 159.9, 141.9 [1] [2]
¹H Nuclear Magnetic Resonance600 MHz, D₂O, well-resolved peaks [19]
Infrared SpectroscopyN-H, C-O, C-C stretching modes [21] [23]
Electronic Circular DichroismBroad band at 205 nm [21] [23]

Electronic circular dichroism spectroscopy reveals a broad absorption band at 205 nanometers experimentally, with computational predictions placing this transition at 219 nanometers [21] [23] [26]. This spectroscopic feature provides information about the electronic structure and can be used for stereochemical analysis [21] [23]. The circular dichroism spectrum remains largely unchanged with varying water content, indicating the stability of the molecular conformation in aqueous solution [21] [23].

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

161.06880783 g/mol

Monoisotopic Mass

161.06880783 g/mol

Heavy Atom Count

11

Melting Point

196 - 198 °C

UNII

88ZH74L7SR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

626-71-1
1118-90-7

Wikipedia

L-2-aminoadipic acid

Dates

Modify: 2023-08-15
Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology

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